molecular formula C13H12BrNO2 B2461852 2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide CAS No. 1428370-77-7

2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide

Cat. No.: B2461852
CAS No.: 1428370-77-7
M. Wt: 294.148
InChI Key: PYSPBUMXUGCPQO-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzamide ring and a furan ring attached via an ethyl chain

Scientific Research Applications

2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzamide and furan derivatives can vary widely depending on their specific structure and the biological system in which they are involved .

Safety and Hazards

Benzamide and furan derivatives should be handled with care. They can be harmful if inhaled, in contact with skin, or if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then reacted with 2-(furan-3-yl)ethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of furan-3-carboxylic acid or other oxidized furan derivatives.

    Reduction: Formation of N-(2-(furan-3-yl)ethyl)benzylamine.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-methylbenzamide: Similar structure but with a methyl group instead of the furan-3-yl ethyl group.

    2-bromo-N-(2-(thiophen-3-yl)ethyl)benzamide: Similar structure but with a thiophene ring instead of the furan ring.

    2-chloro-N-(2-(furan-3-yl)ethyl)benzamide: Similar structure but with a chlorine atom instead of the bromine atom.

Uniqueness

2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide is unique due to the presence of both the bromine atom and the furan-3-yl ethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-N-[2-(furan-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c14-12-4-2-1-3-11(12)13(16)15-7-5-10-6-8-17-9-10/h1-4,6,8-9H,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSPBUMXUGCPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=COC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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